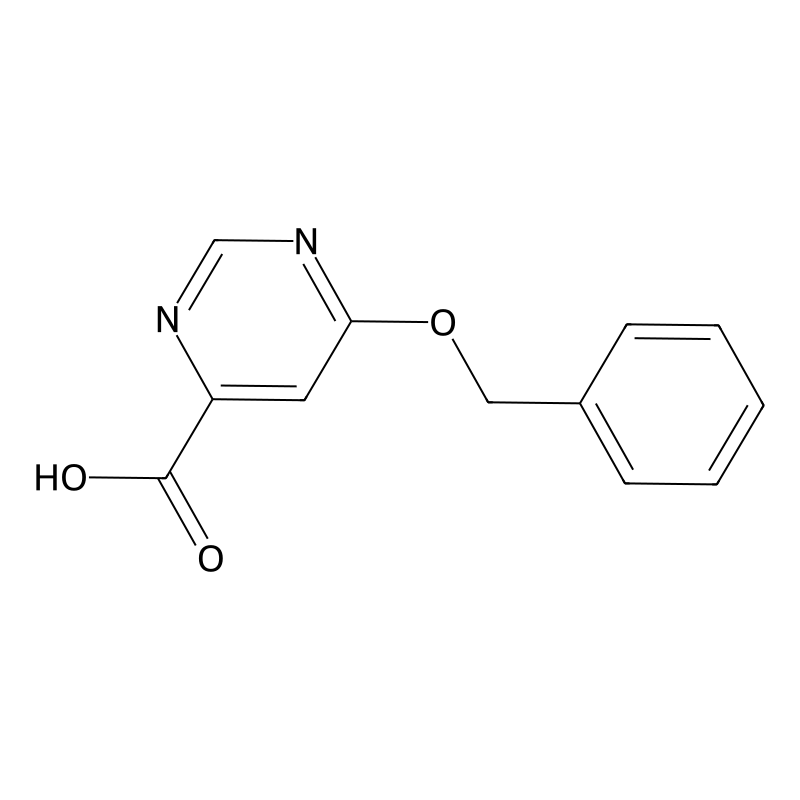

6-(benzyloxy)pyrimidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(Benzyloxy)pyrimidine-4-carboxylic acid is an organic compound characterized by a pyrimidine ring substituted with a benzyloxy group and a carboxylic acid functional group. Its molecular formula is C12H11N2O3, and it features a pyrimidine core, which is a six-membered aromatic ring containing nitrogen atoms. The presence of the benzyloxy group enhances its solubility and biological activity, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.

Chemical Intermediate

Scientific databases like Cayman Chemical list pyrimidine-4-carboxylic acid (without the benzyloxy group at the 6th position) as a synthetic intermediate useful for pharmaceutical synthesis []. This suggests that 6-(benzyloxy)pyrimidine-4-carboxylic acid might also hold similar potential. However, specific research on its use in this context is not readily available.

Structural Similarity

In the absence of direct research on 6-(benzyloxy)pyrimidine-4-carboxylic acid, scientists might explore its potential applications based on its structural similarity to other known molecules. Pyrimidine rings are present in many biologically relevant molecules, including DNA and RNA []. The benzyloxy group can serve as a protecting group in organic synthesis []. Therefore, researchers might design experiments to investigate if 6-(benzyloxy)pyrimidine-4-carboxylic acid could be a useful intermediate for synthesizing novel pharmaceutical compounds or other functional molecules.

- Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to yield alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyloxy group can be replaced with other nucleophiles, such as halides or amines, through nucleophilic substitution reactions.

Research indicates that 6-(benzyloxy)pyrimidine-4-carboxylic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor binding. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances binding affinity, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, potentially influencing various biological pathways.

The synthesis of 6-(benzyloxy)pyrimidine-4-carboxylic acid typically involves several key steps:

- Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

- Introduction of the Benzyloxy Group: A nucleophilic substitution reaction using benzyl alcohol introduces the benzyloxy group onto the pyrimidine ring.

- Carboxylation: The carboxylic acid group is added via carboxylation reactions, often involving the reaction of a pyrimidine derivative with carbon dioxide under basic conditions.

For industrial applications, optimized synthetic routes focus on scalability and cost-effectiveness while minimizing environmental impact.

6-(benzyloxy)pyrimidine-4-carboxylic acid has several applications across various fields:

- Medicinal Chemistry: It is being investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Chemical Research: The compound serves as a building block in the synthesis of more complex organic molecules.

- Material Science: It may be used in developing new materials or as precursors in pharmaceutical synthesis.

Studies have shown that 6-(benzyloxy)pyrimidine-4-carboxylic acid interacts with specific enzymes involved in inflammatory pathways. Its structural features allow it to bind effectively to these targets, modulating their activity and influencing biological responses. This interaction profile makes it a candidate for further exploration in drug development .

Several compounds share structural similarities with 6-(benzyloxy)pyrimidine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(Benzyloxy)phenylpyrimidine | Lacks the carboxylic acid group | May exhibit different reactivity and biological activity due to the absence of the carboxyl group. |

| 6-Phenylpyrimidine-4-carboxylic acid | Lacks the benzyloxy substituent | Different chemical properties and potential applications due to missing functional groups. |

| 3-(Benzyloxy)phenylpyrimidine | Contains a phenyl group instead of a benzyloxy group | Variations in solubility and interaction profiles. |

The uniqueness of 6-(benzyloxy)pyrimidine-4-carboxylic acid lies in its combination of both the benzyloxy and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities .